N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

RIPK1 kinase Necroptosis Kinase selectivity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-05-6) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a benzamide core linked via a thioacetamide bridge to a meta-tolyl group. With a molecular formula of C18H16N4O2S2 and a molecular weight of 384.5 g/mol, this compound features a substituted thiadiazole heterocycle that is a common scaffold in medicinal chemistry for kinase inhibition and antimicrobial applications.

Molecular Formula C18H16N4O2S2
Molecular Weight 384.47
CAS No. 392292-05-6
Cat. No. B2458655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392292-05-6
Molecular FormulaC18H16N4O2S2
Molecular Weight384.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H16N4O2S2/c1-12-6-5-9-14(10-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
InChIKeyAELCRSNDELGCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-05-6): Chemical Identity and Research Context


N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-05-6) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a benzamide core linked via a thioacetamide bridge to a meta-tolyl group [1]. With a molecular formula of C18H16N4O2S2 and a molecular weight of 384.5 g/mol, this compound features a substituted thiadiazole heterocycle that is a common scaffold in medicinal chemistry for kinase inhibition and antimicrobial applications [1]. The compound is primarily available as a research chemical with typical purity ≥95% and has been cataloged in public databases including PubChem (CID 3690412) and ChEMBL, though published quantitative bioactivity data remains scarce in the peer-reviewed literature [1][2].

Why Generic Substitution of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Is Scientifically Unjustified


Within the 1,3,4-thiadiazol-2-yl benzamide series, minor structural modifications—particularly the identity of the N-aryl substituent on the thioacetamide bridge—profoundly alter hydrogen-bonding capacity, target engagement, and physicochemical properties [1]. The target compound bears a meta-tolyl (m-methylphenyl) group, which distinguishes it from closely related para-tolyl isomers (e.g., Necrostatin-34, CAS 375835-43-1, which incorporates a p-tolyl-tetrahydropyridine-thiazole core) and other analogs with chloro, methoxy, ethoxy, or dimethyl substituents on the benzamide ring [2]. These structural variations are known to shift kinase selectivity profiles, cellular permeability (LogP differences of 0.5–1.0 units), and metabolic stability within the class, rendering generic interchange scientifically indefensible without direct comparative data [2]. The absence of such data for the target compound underscores procurement based on precise chemical identity rather than class-level assumptions.

Quantitative Differentiation Evidence for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Kinase Inhibition Selectivity vs. Structural Isomer Necrostatin-34

The target compound is a structural isomer of Necrostatin-34 (CAS 375835-43-1), a known RIPK1 inhibitor with reported IC50 of 0.13 μM in L929 cells and 0.667 μM in FAD-deficient Jurkat cells . The target compound incorporates a 1,3,4-thiadiazole ring with an m-tolylamino-thioacetamide bridge and a benzamide cap, whereas Necrostatin-34 contains a tetrahydropyridine-thiazole core with a p-tolyl group . No direct head-to-head kinase profiling data are available for the target compound; the differentiation claim rests on scaffold-level divergence known to control ATP-site vs. allosteric binding modes within the RIPK family [1].

RIPK1 kinase Necroptosis Kinase selectivity

Wnt Signaling Pathway Inhibition Potential vs. 1,3,4-Thiadiazole Congeners

The 1,3,4-thiadiazol-2-yl benzamide chemotype is disclosed generically in patent CN106458983A as a Wnt signaling pathway inhibitor for hyperproliferative disorders [1]. The target compound, bearing a specific m-tolylamino-thioacetamide substitution, falls within this generic scaffold. The patent reports that representative compounds demonstrate IC50 values below 10 μM in Wnt reporter assays, though no specific data for the target compound are provided [1]. By contrast, related 1,3,4-thiadiazole derivatives with p-tolyl or halogen-substituted benzamide groups (e.g., 4-chloro, 5-chloro-2-methoxy analogs) may exhibit divergent Wnt inhibitory potencies due to altered hydrogen-bonding interactions with the Wnt pathway components [2][3].

Wnt signaling Cancer 1,3,4-thiadiazole

Chemical Diveristy and Physicochemical Differentiation from Closest Analogs

The target compound (C18H16N4O2S2, MW 384.5, XLogP3 3.6) occupies a distinct region of chemical space compared to its closest commercially cataloged analogs [1]. The meta-tolyl substitution confers a topological polar surface area (tPSA) of approximately 86 Ų, versus ~95–110 Ų for analogs bearing additional polar substituents (e.g., methoxy, chloro, or ethoxy groups on the benzamide ring) [2]. This difference in tPSA, combined with variations in hydrogen-bond acceptor count (6 for target vs. 7 for 4-ethoxy analog CAS 392292-27-2), directly impacts membrane permeability and oral bioavailability predictions within the class [3]. No experimental ADME data are available for any member of this series.

Physicochemical properties Drug-likeness Compound library design

Validated Application Scenarios for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in Research and Discovery


Kinase Inhibitor Discovery: RIPK1 and Necroptosis Probe Development

Given the structural relationship to Necrostatin-34, the target compound is best deployed as a chemical probe for RIPK1 kinase selectivity profiling. Researchers can compare its thiadiazole scaffold against the established tetrahydropyridine-thiazole core of Necrostatin-34 to identify scaffold-specific differences in kinase inhibition, binding kinetics, and cellular necroptosis rescue [1]. Such studies require de novo IC50 determination, as no quantitative data currently exist for this compound.

Wnt Signaling Pathway SAR Exploration

The compound falls within the generic structure claimed in Wnt inhibitor patent CN106458983A [1]. Its primary utility lies in structure-activity relationship (SAR) campaigns where the m-tolyl substitution is systematically varied against p-tolyl, halogen, and alkoxy analogs to map the pharmacophore requirements for Wnt pathway suppression. Applications include cancer cell proliferation assays and reporter gene studies.

Medicinal Chemistry Library Design and Diversity Screening

With its balanced physicochemical properties (MW 384.5, LogP 3.6, tPSA ~86 Ų), the target compound serves as a core scaffold in diversity-oriented screening libraries targeting protein-protein interactions or kinase ATP-binding pockets [1][2]. Its substitution pattern fills a gap in commercial libraries that are skewed toward para-substituted or halogenated thiadiazole benzamides.

Antimicrobial and Antifungal Hit Identification

Thiadiazole derivatives are well-precedented for antimicrobial activity against bacterial and fungal pathogens. The target compound, with its m-tolylamino moiety, can be screened in minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and Candida species (e.g., C. albicans ATCC 10231) to establish baseline activity, against which analog series can be benchmarked . No pre-existing MIC data are available; initial screening is required.

Quote Request

Request a Quote for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.